molecular formula C13H17NO4 B2917545 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide CAS No. 746608-49-1

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Cat. No.: B2917545
CAS No.: 746608-49-1
M. Wt: 251.282
InChI Key: AIXZVWKVCPEYLB-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a formyl group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide typically involves the following steps:

    Formation of the Ethoxy Group: The initial step involves the ethoxylation of a suitable phenol derivative. This can be achieved by reacting the phenol with ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Formyl Group: The next step is the formylation of the ethoxy-substituted phenol. This can be accomplished using a Vilsmeier-Haack reaction, where the ethoxy-substituted phenol is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acetamide Formation: The final step involves the reaction of the formylated product with ethylamine to form the desired acetamide compound. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-ethylacetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-ethylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ethoxy and acetamide groups may contribute to the compound’s overall binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide can be compared with other similar compounds such as:

    2-(2-ethoxy-4-formylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.

    2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of an ethyl group.

    2-(2-ethoxy-4-formylphenoxy)-N,N-diisopropylacetamide: Similar structure but with diisopropyl groups instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-14-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZVWKVCPEYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746608-49-1
Record name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
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